5-Chloro-2-(3-methylphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

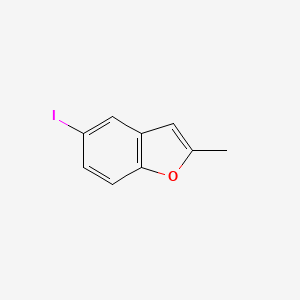

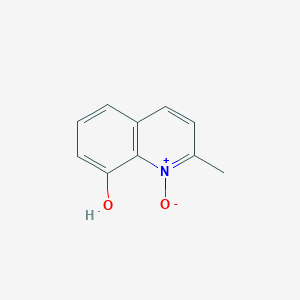

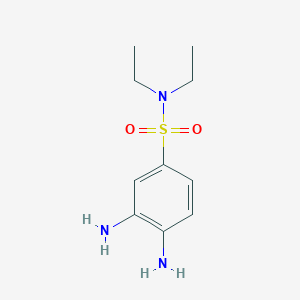

5-Chloro-2-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.7 . The compound is typically stored at room temperature .

Molecular Structure Analysis

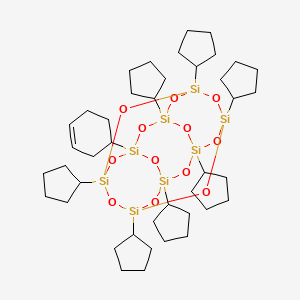

The InChI code for 5-Chloro-2-(3-methylphenoxy)aniline is 1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5-Chloro-2-(3-methylphenoxy)aniline is a powder that is stored at room temperature . It has a melting point of 45-47 degrees Celsius .Aplicaciones Científicas De Investigación

Environmental Toxicity and Ecological Impact

Aniline derivatives, including structures similar to "5-Chloro-2-(3-methylphenoxy)aniline," have been assessed for their environmental toxicity. A notable study utilized Daphnia magna embryos to investigate the adverse effects of aniline derivatives, demonstrating the compound's impact on embryonic development and hatchability without causing morphological abnormalities. This research highlights the sensitivity of aquatic life stages to these chemicals and emphasizes the need for environmental monitoring of aniline derivatives (Abe et al., 2001).

Chemical Synthesis and Material Science

Research on "5-Chloro-2-(3-methylphenoxy)aniline" and its related compounds extends into the realm of chemical synthesis, where novel derivatives are prepared for various applications. For instance, derivatives have been synthesized for their potential as skeletal muscle relaxants, showcasing the versatility of aniline derivatives in pharmacological research (Singh et al., 2015). Additionally, chlorohydroxyaniline derivatives have been explored for their applications in rechargeable batteries, electrochromics, and biosensors, underscoring their significance in material science and technology (Shahzad et al., 2014).

Advanced Materials and Sensing Technologies

The application of "5-Chloro-2-(3-methylphenoxy)aniline" derivatives in advanced materials is evident in studies focusing on fluorescence quenching mechanisms for sensing technologies. This research provides insights into the interaction between aniline derivatives and boronic acid, contributing to the development of sensitive detection methods for various substances (Geethanjali et al., 2015).

Safety and Hazards

Direcciones Futuras

While specific future directions for 5-Chloro-2-(3-methylphenoxy)aniline are not mentioned in the available resources, phenol derivatives like this compound have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Propiedades

IUPAC Name |

5-chloro-2-(3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUUENZGTGZADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391870 |

Source

|

| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(3-methylphenoxy)aniline | |

CAS RN |

56966-51-9 |

Source

|

| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)

![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)